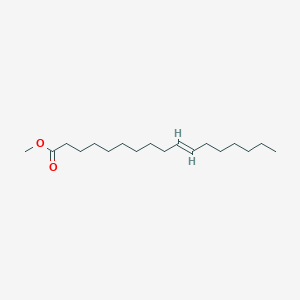

(Z)-Methyl heptadec-10-enoate

Description

Delta 10 trans heptadecenoic acid methyl ester (CAS: 369657-02-3) is a methyl ester of a monounsaturated fatty acid with a 17-carbon chain (C17:1) and a trans-configured double bond at the 10th position. Its molecular formula is C₁₈H₃₄O₂, with a molecular weight of 282.47 g/mol . This compound is primarily used in chemical research and synthesis, as indicated by suppliers like BOC Sciences and ZHEJIANG JIUZHOU CHEM CO., LTD . Its structural features, including chain length, double bond position, and geometry, influence its physical properties and reactivity.

Properties

IUPAC Name |

methyl (E)-heptadec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSUZRHLHDQGPN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER can be synthesized through a series of chemical reactions. The process typically begins with the extraction of oil from natural sources such as coconut oil. The extracted oil undergoes several chemical reactions, including acid treatment, esterification, and fractionation, to yield the target compound .

Industrial Production Methods: In an industrial setting, the production of DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER involves large-scale extraction and processing of natural oils. The process includes:

Extraction: Oil is extracted from natural sources like coconut oil.

Acid Treatment: The extracted oil is treated with acid to facilitate the conversion of fatty acids.

Esterification: The fatty acids are esterified using methanol in the presence of a catalyst to form methyl esters.

Fractionation: The resulting mixture is fractionated to isolate DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER.

Chemical Reactions Analysis

Types of Reactions: DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Food Industry Applications

Fatty Acid Profile Analysis

Delta 10 trans heptadecenoic acid methyl ester is utilized in the analysis of fatty acid compositions in food products. It serves as a reference compound in gas chromatography for identifying and quantifying fatty acids in various lipid samples, including oils and animal fats. The fatty acid profile is crucial for nutritional labeling and determining the health benefits of food products.

| Application | Methodology | Benefits |

|---|---|---|

| Fatty Acid Composition Analysis | Gas Chromatography (GC) | Accurate identification of fatty acids |

| Quality Control | FAME Analysis | Ensures product consistency and quality |

Case Study : A study conducted by Agilent Technologies demonstrated the effective separation of fatty acids, including trans isomers, using GC methods that incorporate delta 10 trans heptadecenoic acid methyl ester as a standard. This method showed excellent retention time stability and peak area repeatability, making it suitable for routine applications in food quality control .

Pharmaceutical Applications

Therapeutic Potential

Research indicates that delta 10 trans heptadecenoic acid methyl ester may have therapeutic applications due to its role in lipid metabolism. It has been investigated for potential use in treating metabolic disorders such as obesity and type 2 diabetes by influencing insulin sensitivity and lipid profiles.

| Application | Target Condition | Mechanism |

|---|---|---|

| Lipid Metabolism Modulation | Obesity, Type 2 Diabetes | Enhances insulin sensitivity |

| Anti-inflammatory Effects | Inflammatory Disorders | Reduces inflammation markers |

Case Study : A patent (US20100069491A1) outlines the use of lipid-amino acid conjugates, including derivatives of delta 10 trans heptadecenoic acid methyl ester, for treating disorders related to dysfunctional lipid metabolism. The study emphasizes its potential efficacy in managing conditions like psoriasis and rheumatoid arthritis through modulation of inflammatory pathways .

Industrial Applications

Biodiesel Production

Delta 10 trans heptadecenoic acid methyl ester can be produced from renewable sources and utilized as a biodiesel component. Its properties make it suitable for blending with conventional diesel fuels, contributing to reduced greenhouse gas emissions.

| Application | Process | Benefits |

|---|---|---|

| Biodiesel Component | Transesterification of Oils | Renewable energy source |

| Fuel Additive | Enhances fuel properties | Improves combustion efficiency |

Research Findings : Studies have shown that incorporating delta 10 trans heptadecenoic acid methyl ester into biodiesel formulations enhances fuel properties such as cetane number and oxidative stability, making it a viable alternative fuel option .

Mechanism of Action

The mechanism of action of DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Geometric Isomers: Cis vs. Trans Configuration

Delta 10 trans heptadecenoic acid methyl ester is compared to its cis-10 isomer (CAS: 75190-82-8), which shares the same molecular formula (C₁₈H₃₄O₂) and chain length but differs in double bond geometry.

Key Differences :

- Physical Properties : Trans isomers generally have higher melting points due to tighter molecular packing, but data gaps exist for the trans ester. The cis isomer’s lower density (0.902 g/cm³) suggests slightly different intermolecular interactions .

- Reactivity : The trans configuration may confer resistance to oxidation compared to cis isomers, which are more prone to peroxidation due to bent geometry .

Positional Isomers: Delta 9 vs. Delta 10 Double Bonds

Delta 10 trans heptadecenoic acid methyl ester is structurally distinct from delta 9 trans hexadecenoic acid methyl ester (CAS: Not explicitly listed; see Note), which has a shorter chain (C16:1) and a double bond at position 7.

Key Differences :

- Chain Length: The heptadecenoic ester (C17 backbone) has a higher molecular weight and likely higher hydrophobicity than the hexadecenoic ester (C16 backbone).

- Boiling Point: The hexadecenoic ester’s higher predicted boiling point (394.2°C vs. ~353°C for cis C17 ester) may reflect differences in chain length or branching .

Parent Acid vs. Methyl Ester

The methyl ester form is compared to its parent acid, delta 10 trans heptadecenoic acid (CAS: 126761-43-1).

Functional Differences :

Other Related Compounds

- Oleic Acid Methyl Ester (C18:1 cis-9) : A cis isomer with a double bond at position 9; widely used in biofuels and surfactants .

Tables for Quick Reference

Table 1: Structural Comparison of Methyl Esters

| Compound Name | CAS | Formula | Molecular Weight | Double Bond Position | Geometry |

|---|---|---|---|---|---|

| Delta 10 trans heptadecenoic acid methyl ester | 369657-02-3 | C₁₈H₃₄O₂ | 282.47 | 10 | Trans |

| Delta 10 cis heptadecenoic acid methyl ester | 75190-82-8 | C₁₈H₃₄O₂ | 282.46 | 10 | Cis |

| Delta 9 trans hexadecenoic acid methyl ester | Not listed | C₁₇H₃₂O₂ | 268.43 | 9 | Trans |

Table 2: Application Comparison

Notes on Data Limitations

- Discrepancies exist in naming conventions (e.g., "hexadecenoic" vs. "heptadecenoic") across sources; CAS numbers and formulas were prioritized for accuracy .

- Physical property data (e.g., boiling points) are often predicted rather than experimentally verified .

Biological Activity

Delta 10 trans heptadecenoic acid methyl ester (C18H34O2, CAS 369657-02-3) is an unsaturated fatty acid methyl ester that has garnered attention due to its potential biological activities. This compound is part of the family of odd-chain fatty acids, which are noted for their unique biochemical roles and health benefits. This article explores the biological activity of delta 10 trans heptadecenoic acid methyl ester, focusing on its metabolic pathways, potential health benefits, and relevant case studies.

- Molecular Formula : C18H34O2

- Molecular Weight : 282.46 g/mol

- Structure : Contains a trans double bond at the 10th carbon position.

Metabolic Pathways

Delta 10 trans heptadecenoic acid methyl ester is involved in various metabolic pathways. It is believed to influence lipid metabolism and may play a role in modulating inflammation and insulin sensitivity. The activation of peroxisome proliferator-activated receptors (PPARs) is particularly significant, as these receptors are crucial in regulating fatty acid metabolism and energy homeostasis .

Health Benefits

Research indicates that odd-chain fatty acids, including delta 10 trans heptadecenoic acid methyl ester, may have several health benefits:

- Anti-inflammatory Effects : These compounds can potentially reduce inflammation markers, contributing to the management of chronic inflammatory diseases.

- Metabolic Regulation : They may enhance lipid profiles and glucose metabolism, offering protective effects against metabolic disorders such as type 2 diabetes .

- Cardiovascular Health : The modulation of lipid metabolism can lead to improved cardiovascular health by reducing triglyceride levels and enhancing HDL cholesterol .

Case Study 1: Impact on Autoimmune Diseases

A study conducted on serum fatty acids identified various biomarkers associated with autoimmune diseases. Among the fatty acids analyzed, heptadecanoic acid (C17:0) was highlighted in relation to the presence of autoimmune conditions. The study utilized targeted metabolomic analysis to establish a correlation between fatty acid profiles and autoimmune disease prevalence .

| Fatty Acid | Mean Level in Patients (mg/dL) | Mean Level in Controls (mg/dL) |

|---|---|---|

| C12:0 (Lauric Acid) | 15.6 | 10.2 |

| C14:0 (Myristic Acid) | 20.4 | 14.8 |

| C17:0 (Heptadecanoic Acid) | 5.7 | 3.1 |

Case Study 2: Synthesis and Application

Research focused on improving the synthesis of odd-chain fatty acids highlighted the industrial applications of delta 10 trans heptadecenoic acid methyl ester. The study demonstrated enhanced production methods using specific fermentation conditions that increased cell density and fatty acid yield . This suggests potential for commercial applications in food and pharmaceutical industries.

Q & A

Q. What are the recommended methods for synthesizing DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER in a laboratory setting?

The synthesis typically involves esterification of the free fatty acid (e.g., Δ10-trans-heptadecenoic acid) with methanol under catalytic conditions. A standard protocol includes:

- Reacting the carboxylic acid with methanol in the presence of sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) as a catalyst at 60–80°C for 4–6 hours.

- Purification via liquid-liquid extraction or column chromatography to remove unreacted reagents and byproducts .

- Verification of esterification success using FT-IR (C=O ester peak at ~1740 cm⁻¹) or thin-layer chromatography (TLC) with appropriate solvent systems.

Q. How can DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER be efficiently extracted from biological matrices?

The Bligh and Dyer method is widely used for lipid extraction due to its reproducibility and minimal degradation risks :

- Homogenize the sample in a chloroform:methanol:water (2:2:1.8 v/v) mixture.

- Separate the chloroform layer (containing lipids) after centrifugation.

- Evaporate the solvent under nitrogen and reconstitute the residue in hexane for further analysis.

This method minimizes lipid oxidation and is adaptable to tissues like muscle or plant materials.

Q. What analytical techniques are critical for identifying and quantifying DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER?

- Gas Chromatography-Mass Spectrometry (GC-MS): Use polar capillary columns (e.g., DB-23 or HP-88) with a temperature gradient (e.g., 50°C to 240°C at 5°C/min). Characteristic ions include m/z 282 (molecular ion) and fragments indicative of the Δ10-trans double bond (e.g., m/z 222, 180) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 5.35 ppm (olefinic protons) and δ 3.65 ppm (methoxy group) confirm ester formation .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges of Δ10-trans-heptadecenoate isomers during GC-MS analysis?

- Optimize column selectivity: Use highly polar stationary phases (e.g., cyanopropyl polysiloxane) to enhance separation of cis/trans isomers.

- Employ silver-ion chromatography (Ag⁺-TLC or Ag⁺-HPLC) pre-fractionation to isolate trans isomers based on silver-π complexation .

- Validate isomer identity via complementary techniques like FT-IR (trans C-H out-of-plane bending at ~970 cm⁻¹) or ozonolysis followed by MS analysis of cleavage products .

Q. What experimental strategies are effective for tracking DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER in metabolic studies?

- Fluorescent tagging: Conjugate the compound with FITC (fluorescein isothiocyanate) via amine-reactive coupling. This enables visualization in cellular uptake assays using confocal microscopy or flow cytometry .

- Stable isotope labeling: Synthesize deuterated or ¹³C-labeled analogs for precise quantification via LC-MS/MS in kinetic or distribution studies.

Q. How should researchers address contradictory reports on the natural occurrence of Δ10-trans-heptadecenoic acid derivatives?

Discrepancies often arise from methodological differences:

- Sample preparation: Compare extraction protocols (e.g., Bligh and Dyer vs. Folch) to rule out lipid degradation during processing .

- Analytical specificity: Validate GC-MS parameters (e.g., column type, ionization mode) using authenticated standards. Cross-reference with databases like NIST to confirm peak assignments .

- Biological variability: Account for species-specific lipid profiles; Δ10-trans isomers are rare in plants but reported in bacterial and ruminant systems .

Q. What quality control measures are essential for ensuring purity in synthesized batches of this compound?

- Purity assessment: Use HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-absorbing lipids.

- Data hierarchy: Prioritize studies adhering to OECD guidelines for reproducibility. Include replicate analyses (n ≥ 3) and report relative standard deviations (RSD) for critical parameters like retention time and peak area .

Q. How can researchers detect trace amounts of DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER in complex environmental or biological matrices?

- Enrichment techniques: Solid-phase extraction (SPE) with C18 cartridges to concentrate the analyte.

- High-resolution MS: Use Q-TOF or Orbitrap platforms to achieve ppm-level mass accuracy, distinguishing target ions from matrix interferences .

- Derivatization: Enhance volatility via trimethylsilylation for improved GC-MS sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.